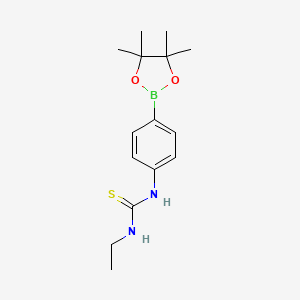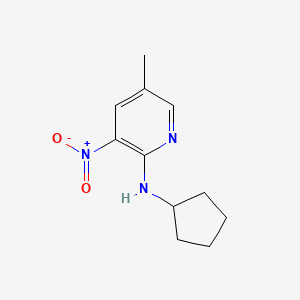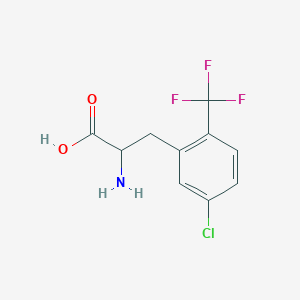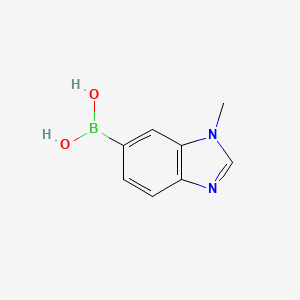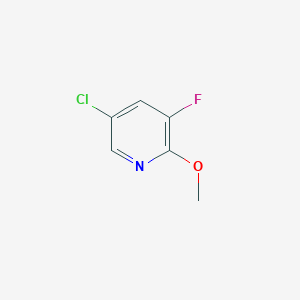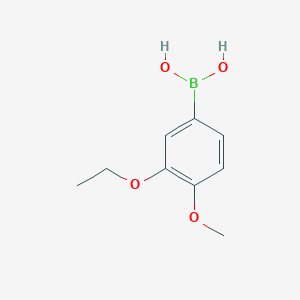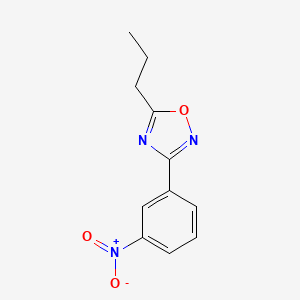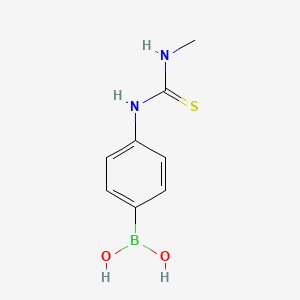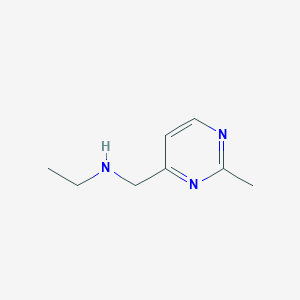
乙基-(2-甲基嘧啶-4-基甲基)-胺
描述
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
Compounds with similar structures, such as dasatinib , are known to inhibit tyrosine kinases, including BCR/ABL and Src family kinases . These kinases play crucial roles in cell growth and proliferation, and their inhibition can lead to the treatment of diseases like chronic myelogenous leukemia (CML) .
Mode of Action
Based on the mode of action of structurally similar compounds, it can be hypothesized that this compound may interact with its targets (possibly tyrosine kinases) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and growth .
Biochemical Pathways
If we consider the potential targets (tyrosine kinases), the compound could affect pathways related to cell growth and proliferation . The inhibition of these kinases could disrupt these pathways, leading to decreased cell proliferation .
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to decreased cell growth and proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine typically involves the alkylation of 2-methylpyrimidine with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
相似化合物的比较
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine: Lacks the ethylamine substitution, resulting in different chemical properties and reactivity.
Ethylpyrimidine: Similar structure but without the methyl group, leading to variations in biological activity and applications.
Pyrimidinylmethylamines: A broader class of compounds with varying substituents on the pyrimidine ring, each exhibiting unique properties and uses.
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMWIYXVMIKJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


